molecular formula C16H22N2O3 B2600185 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one CAS No. 55423-58-0

6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one

Cat. No.: B2600185
CAS No.: 55423-58-0
M. Wt: 290.363
InChI Key: HNQVUWSNUQOQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Studies:

    • The compound has been used in the synthesis of various isoquinoline derivatives, indicating its utility in organic synthesis (Markaryan et al., 1973). This includes the creation of substituted dibenzo[a,-g]quinolizines and isoindolo[1,2-a]isoquinolines.
    • A study by Stoyanova et al. (2010) focused on the synthesis of spiroheterocyclic tetrahydroisoquinoline-1-ones and their structural similarity in water solutions and in crystallohydrate solid states (Stoyanova et al., 2010).
  • Chemical Reactions and Derivatives:

    • Aghekyan et al. (2015) discussed the preparation of new propanediol derivatives from the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide (Aghekyan et al., 2015).
    • Hassaneen et al. (2012) synthesized new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety (Hassaneen et al., 2012).
  • Advanced Synthesis Techniques:

    • Liu et al. (2006) reported a high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group (Liu et al., 2006).
    • Mukherjee and Liu (2011) discussed the platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities to produce nitrogen-containing heterocycles (Mukherjee & Liu, 2011).
  • Reaction Mechanism and Product Formation:

    • The reaction mechanisms and product formations involving this compound have been a subject of study, as shown by Yamato et al. (1980), who investigated the acylation of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones (Yamato et al., 1980).
  • Pharmacological Potential:

    • Although specifics on the pharmacological applications are outside the scope of your requirements, it's worth noting that the compound's derivatives and reactions are of interest in pharmacology and medicinal chemistry.

Properties

IUPAC Name

6,7-dimethoxy-1'-methylspiro[1,2-dihydroisoquinoline-3,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-18-6-4-16(5-7-18)15(19)12-9-14(21-3)13(20-2)8-11(12)10-17-16/h8-9,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQVUWSNUQOQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=O)C3=CC(=C(C=C3CN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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